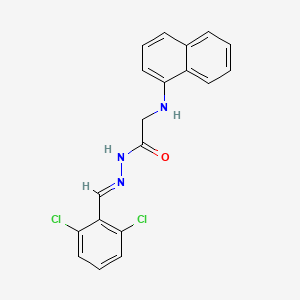

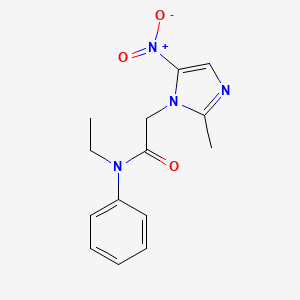

![molecular formula C10H7F3N4OS2 B5518219 2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-(2,3,4-三氟苯基)乙酰胺](/img/structure/B5518219.png)

2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-(2,3,4-三氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide involves several key steps, typically starting from cyanoacetamide or similar precursors, through processes such as oximation, alkylation, aminolysis, bromation, and cyclization with potassium thiocyanate. A notable method involves carbodiimide condensation, which is a convenient and fast method for preparing N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, indicating a versatile approach to synthesizing thiadiazole derivatives (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related thiadiazole compounds reveals a "V" shaped configuration with various intermolecular interactions such as N-H...O, N-H...N, N-H...F, and C-H...N hydrogen bonds, alongside C-H...π, C-Cl...π, and C-O...π interactions. These interactions contribute to the compound's stability and crystalline form, with specific crystallographic data available for closely related compounds, demonstrating the intricate molecular geometry and the role of halogen atoms in modulating the structure (Boechat et al., 2011).

Chemical Reactions and Properties

Thiadiazole compounds engage in various chemical reactions, including addition reactions with amides and aromatic amines, showcasing their reactivity towards CN double bonds. These reactions often result in the formation of thiadiazoline products, highlighting the thiadiazole ring's potential to participate in creating novel chemical entities with diverse functional groups (Caram et al., 2003).

科学研究应用

代谢和药代动力学

与“2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-(2,3,4-三氟苯基)乙酰胺”在结构上相关的化合物的研究重点是它们的代谢和药代动力学。例如,对 β3 肾上腺素受体激动剂米拉贝格隆的研究详细阐述了其吸收、代谢和排泄,突出了酰胺水解和葡萄糖醛酸化在其代谢途径中的作用 (Takusagawa 等人,2012)。此类研究对于了解相关化合物如何在体内代谢至关重要,有助于设计具有最佳吸收和最小副作用的药物。

生物利用度和药物制剂

对头孢克肟等相关化合物的生物利用度和制剂的研究已经进行,以确保药物在体内被有效吸收和利用。一项研究比较了头孢克肟不同制剂的生物利用度,提供了有关如何配制“2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-(2,3,4-三氟苯基)乙酰胺”的结构类似物以获得最佳效果的见解 (Zakeri-Milani 等人,2008)。

药效学和治疗应用

了解化合物的药效学和潜在治疗应用对于它们在疾病治疗中的应用至关重要。尽管没有关于“2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-(2,3,4-三氟苯基)乙酰胺”的直接研究,但对类似化合物的研究为假设其作用提供了基础。例如,4-氨基吡啶治疗阵发性共济失调 2 型 (EA2) 的研究表明,相关化合物可能具有神经系统应用 (Strupp 等人,2004)。

毒理学和安全性评估

毒理学研究对于评估化学化合物的安全性至关重要。对相关化合物(如对乙酰氨基酚)的研究深入探讨了它们的代谢和潜在毒性代谢物的鉴定。这些研究对于确定安全剂量水平和识别暴露生物标志物至关重要 (David 等人,2020)。

作用机制

未来方向

属性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N4OS2/c11-4-1-2-5(8(13)7(4)12)15-6(18)3-19-10-17-16-9(14)20-10/h1-2H,3H2,(H2,14,16)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGHVWGHDSMOAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1NC(=O)CSC2=NN=C(S2)N)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

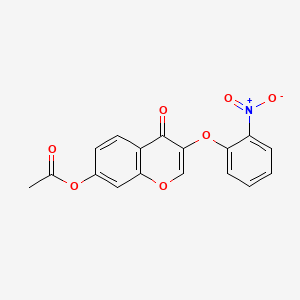

![1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5518146.png)

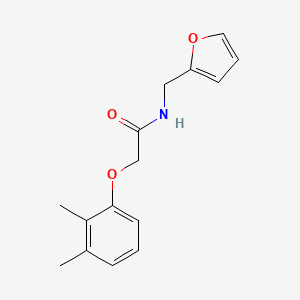

![(3S*,4R*)-1-[(2,8-dimethylquinolin-4-yl)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5518158.png)

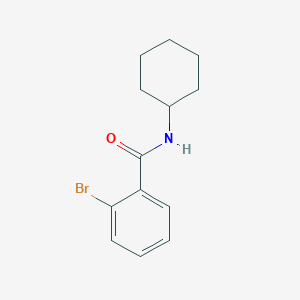

![N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5518165.png)

![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5518172.png)

![3,6-dimethyl-N-{[2-(4-morpholinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5518182.png)

![(3aR*,7aS*)-2-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5518195.png)

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5518212.png)

![N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5518228.png)

![2,6-dichloro-N'-[3-(hydroxymethyl)-4-methoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5518231.png)